Cas no 170893-02-4 (2-(7-Fluoro-1H-indol-3-yl)acetic acid)

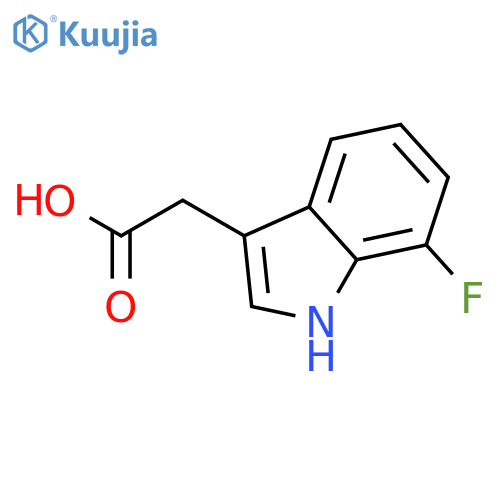

170893-02-4 structure

商品名:2-(7-Fluoro-1H-indol-3-yl)acetic acid

CAS番号:170893-02-4

MF:C10H8FNO2

メガワット:193.174426078796

MDL:MFCD09954803

CID:111378

PubChem ID:22485714

2-(7-Fluoro-1H-indol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(7-Fluoro-1H-indol-3-yl)acetic acid

- 1H-Indole-3-aceticacid, 7-fluoro-

- 7-Fluoroindole-3-aceticacid

- ANW-63886

- CHEMBL393431

- CTK0H0989

- MolPort-004-803-131

- SR 022

- SureCN5066540

- 7-Fluoro-1H-indole-3-acetic acid

- 1H-Indole-3-aceticacid,7-fluoro-(9CI)

- 7-Fluoroindole-3-acetic acid

- 1H-Indole-3-acetic acid, 7-fluoro-

- EN300-317502

- SY058641

- 1h-indole-3-acetic acid,7-fluoro-

- 170893-02-4

- SCHEMBL5066540

- A921582

- AKOS006312579

- DTXSID00626082

- AC4695

- CS-0215992

- (7-FLUORO-1H-INDOL-3-YL)ACETIC ACID

- 2-(7-fluoro-1H-indol-3-yl)aceticacid

- MFCD09954803

- Z1198266463

- KS-9206

- DB-329410

-

- MDL: MFCD09954803

- インチ: InChI=1S/C10H8FNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14)

- InChIKey: MXEHCUNCVQVBQL-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)F)NC=C2CC(=O)O

計算された属性

- せいみつぶんしりょう: 193.05390666g/mol

- どういたいしつりょう: 193.05390666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 53.1Ų

じっけんとくせい

- 密度みつど: 1.446±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.58 g/l)(25ºC)、

2-(7-Fluoro-1H-indol-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317502-5.0g |

2-(7-fluoro-1H-indol-3-yl)acetic acid |

170893-02-4 | 95.0% | 5.0g |

$2640.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09145-250mg |

2-(7-Fluoro-1H-indol-3-yl)acetic acid |

170893-02-4 | 97% | 250mg |

¥3229.0 | 2023-09-05 | |

| Enamine | EN300-317502-0.05g |

2-(7-fluoro-1H-indol-3-yl)acetic acid |

170893-02-4 | 95.0% | 0.05g |

$139.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09145-1g |

2-(7-Fluoro-1H-indol-3-yl)acetic acid |

170893-02-4 | 97% | 1g |

¥8259.0 | 2023-09-05 | |

| Enamine | EN300-317502-10.0g |

2-(7-fluoro-1H-indol-3-yl)acetic acid |

170893-02-4 | 95.0% | 10.0g |

$5195.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D915744-0.25g |

7-Fluoroindole-3-acetic Acid |

170893-02-4 | 97% | 0.25g |

$275 | 2024-07-20 | |

| Chemenu | CM147580-1g |

2-(7-fluoro-1H-indol-3-yl)acetic acid |

170893-02-4 | 95% | 1g |

$*** | 2023-03-31 | |

| eNovation Chemicals LLC | D915744-1g |

7-Fluoroindole-3-acetic Acid |

170893-02-4 | 97% | 1g |

$650 | 2024-07-20 | |

| Fluorochem | 225808-1g |

2-(7-Fluoro-1H-indol-3-yl)acetic acid |

170893-02-4 | 95% | 1g |

£440.00 | 2022-02-28 | |

| Matrix Scientific | 223163-5g |

2-(7-Fluoro-1H-indol-3-yl)acetic acid, 95% min |

170893-02-4 | 95% | 5g |

$2726.00 | 2023-09-09 |

2-(7-Fluoro-1H-indol-3-yl)acetic acid 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

170893-02-4 (2-(7-Fluoro-1H-indol-3-yl)acetic acid) 関連製品

- 443-73-2(5-Fluoroindole-3-acetic acid)

- 443-75-4(2-(6-Fluoro-1H-indol-3-yl)acetic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:170893-02-4)2-(7-Fluoro-1H-indol-3-yl)acetic acid

清らかである:99%

はかる:1g

価格 ($):535.0